(R)-2-(2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid
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Overview
Description
5-(CARBAMOYLAMINO)-2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID is a complex organic compound that features a unique combination of functional groups, including a carbamoylamino group, a hydroxychromenyl group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CARBAMOYLAMINO)-2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the chromenyl derivative, followed by the introduction of the acetamido group through acylation reactions. The final step often involves the addition of the carbamoylamino group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the chromenyl moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield chromenone derivatives, while reduction of the carbonyl groups may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the chromenyl group suggests possible antioxidant properties, while the acetamido group may confer bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The combination of functional groups may interact with biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, dyes, or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 5-(CARBAMOYLAMINO)-2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID would depend on its specific interactions with molecular targets. The chromenyl group may interact with enzymes or receptors, while the acetamido group could form hydrogen bonds with biological macromolecules. The carbamoylamino group may also play a role in the compound’s bioactivity by interacting with nucleophilic sites in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
5-(CARBAMOYLAMINO)-2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]BUTANOIC ACID: Similar structure but with a butanoic acid backbone.
5-(CARBAMOYLAMINO)-2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]HEXANOIC ACID: Similar structure but with a hexanoic acid backbone.
Uniqueness
The uniqueness of 5-(CARBAMOYLAMINO)-2-[2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PENTANOIC ACID lies in its specific combination of functional groups and the length of its carbon chain. This combination may confer unique chemical and biological properties that are not present in similar compounds with different carbon chain lengths.
Properties
Molecular Formula |
C19H23N3O7 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2R)-5-(carbamoylamino)-2-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23N3O7/c1-9-11-5-6-14(23)10(2)16(11)29-18(27)12(9)8-15(24)22-13(17(25)26)4-3-7-21-19(20)28/h5-6,13,23H,3-4,7-8H2,1-2H3,(H,22,24)(H,25,26)(H3,20,21,28)/t13-/m1/s1 |
InChI Key |
LUUPOQLDMIDQGP-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N[C@H](CCCNC(=O)N)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NC(CCCNC(=O)N)C(=O)O |
Origin of Product |
United States |
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